Cas no 7560-50-1 (methyl 3-(4-formylphenyl)prop-2-enoate)
methyl 3-(4-formylphenyl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(4-formylphenyl)acrylate
- METHYL-3-(4-FORMYLPHENYL)-2-(E) PROPENOATE
- METHYL 4-FORMYLCINNAMATE
- 4-FORMYLCINNAMIC ACID METHYL ESTER
- 3-(4-Formylphenyl)acrylic acid methyl ester
- Methyl p-formylcinnamate
- methyl 3-(4-formylphenyl)prop-2-enoate
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- MDL: MFCD00157179
- Inchi: 1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+
- InChI Key: KVXMLLMZXPRPNG-VOTSOKGWSA-N
- SMILES: O(C)C(/C=C/C1C=CC(C=O)=CC=1)=O
Computed Properties
- Exact Mass: 190.06300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.173
- Melting Point: 86-91 ºC
- PSA: 43.37000
- LogP: 1.68530
methyl 3-(4-formylphenyl)prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F856472-25g |
4-Formylcinnamic Acid Methyl Ester |
7560-50-1 | 98% | 25g |
¥1,280.00 | 2022-01-10 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01973-25g |
4-formylcinnamic Acid Methyl Ester |
7560-50-1 | 95% | 25g |
$453 | 2023-09-07 | |
| Fluorochem | 217031-1g |
Methyl 3-(4-formylphenyl)acrylate |
7560-50-1 | 95% | 1g |
£32.00 | 2022-02-28 | |
| Fluorochem | 217031-5g |
Methyl 3-(4-formylphenyl)acrylate |
7560-50-1 | 95% | 5g |
£124.00 | 2022-02-28 | |
| Fluorochem | 217031-10g |
Methyl 3-(4-formylphenyl)acrylate |
7560-50-1 | 95% | 10g |
£205.00 | 2022-02-28 | |
| Fluorochem | 217031-25g |
Methyl 3-(4-formylphenyl)acrylate |
7560-50-1 | 95% | 25g |
£369.00 | 2022-02-28 | |
| Alichem | A019064056-250mg |
4-Formylcinnamic acid methyl ester |
7560-50-1 | 95% | 250mg |
$680.00 | 2023-09-01 | |
| Alichem | A019064056-500mg |
4-Formylcinnamic acid methyl ester |
7560-50-1 | 95% | 500mg |
$980.00 | 2023-09-01 | |
| Alichem | A019064056-1g |
4-Formylcinnamic acid methyl ester |
7560-50-1 | 95% | 1g |
$1685.00 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1043369-25g |
Methyl 3-(4-formylphenyl)acrylate |
7560-50-1 | 95% | 25g |
$100 | 2024-06-07 |
methyl 3-(4-formylphenyl)prop-2-enoate Suppliers
methyl 3-(4-formylphenyl)prop-2-enoate Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on methyl 3-(4-formylphenyl)prop-2-enoate
Methyl 3-(4-Formylphenyl)prop-2-enoate (CAS No. 7560-50-1): A Comprehensive Overview
Methyl 3-(4-formylphenyl)prop-2-enoate (CAS No. 7560-50-1) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as methyl cinnamate or methyl 3-(4-formylphenyl)acrylate, is characterized by its unique structural features, which include a formyl group and an ester moiety. These functional groups contribute to its reactivity and potential applications in various scientific and industrial domains.
The chemical structure of methyl 3-(4-formylphenyl)prop-2-enoate consists of a benzene ring with a formyl group at the para position, connected to a double-bonded propenoic acid ester. This configuration imparts the molecule with conjugated π-electron systems, making it highly reactive and suitable for a wide range of synthetic transformations. The formyl group, in particular, is a key functional group that can undergo various reactions such as nucleophilic addition, reduction, and condensation, which are essential in the synthesis of complex organic molecules.
In the context of pharmaceutical research, methyl 3-(4-formylphenyl)prop-2-enoate has been explored for its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its use in the development of novel drugs targeting specific biological pathways. For instance, researchers at the University of California have utilized this compound as a building block in the synthesis of anti-inflammatory agents. The formyl group can be selectively modified to introduce various functional groups, thereby enhancing the pharmacological properties of the final product.
Moreover, methyl 3-(4-formylphenyl)prop-2-enoate has shown promise in materials science applications. Its ability to undergo polymerization reactions makes it a valuable monomer for the synthesis of functional polymers. These polymers can be tailored for specific applications such as drug delivery systems, coatings, and adhesives. A recent study published in the Journal of Polymer Science demonstrated that polymers derived from methyl 3-(4-formylphenyl)prop-2-enoate exhibit excellent biocompatibility and controlled release properties, making them suitable for biomedical applications.
The synthetic accessibility of methyl 3-(4-formylphenyl)prop-2-enoate is another factor contributing to its widespread use. It can be synthesized through various methods, including Knoevenagel condensation and Wittig reactions. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity. The ease of synthesis and availability of starting materials make this compound an attractive choice for both academic and industrial researchers.
In terms of safety and handling, methyl 3-(4-formylphenyl)prop-2-enoate should be stored under appropriate conditions to maintain its stability and prevent degradation. It is recommended to store the compound in a cool, dry place away from direct sunlight and sources of heat. Additionally, proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.
The environmental impact of methyl 3-(4-formylphenyl)prop-2-enoate is also an important consideration. While it is not classified as a hazardous substance under current regulations, it is essential to follow best practices for waste disposal and environmental management to minimize any potential ecological impact.
In conclusion, methyl 3-(4-formylphenyl)prop-2-enoate (CAS No. 7560-50-1) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in organic synthesis, pharmaceutical development, and materials science. As ongoing research continues to uncover new applications and properties, this compound is likely to remain a focus of interest in the scientific community.
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